molecular formula C15H19N B1374194 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 1423505-88-7

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1374194
CAS No.: 1423505-88-7
M. Wt: 213.32 g/mol
InChI Key: TXAAOOSUXGCTHI-UHFFFAOYSA-N
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Description

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic aromatic compound with a molecular formula of C15H19N It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Mechanism of Action

Target of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may interact with a variety of cellular targets.

Mode of Action

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets in a manner that depends on the specific conditions of the reaction.

Biochemical Pathways

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may have a variety of molecular and cellular effects.

Action Environment

It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that environmental factors such as the presence of different oxidants may influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. The final step involves the alkylation of tetrahydrocarbazole to introduce the ethyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of selective crystallization and purification techniques is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives, depending on the electrophile used.

Scientific Research Applications

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAAOOSUXGCTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
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3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 3
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3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 4
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 5
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 6
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole

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